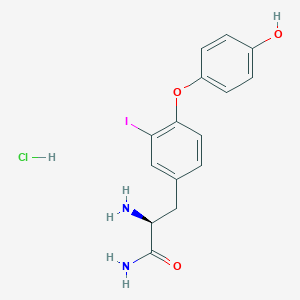
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyphenoxy group, and an iodophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the hydroxyphenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the hydroxyphenoxy group.
Iodination: The hydroxyphenoxy intermediate is then iodinated using iodine or an iodine-containing reagent under controlled conditions to introduce the iodophenyl group.
Amination: The iodinated intermediate undergoes a reaction with an amine source to introduce the amino group.
Formation of the propanamide: The final step involves the formation of the propanamide group through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone-type compounds.
Reduction: The iodophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Various substituted amides or thiol derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-Hydroxyphenoxy)propionic acid: A key intermediate in the synthesis of phenoxypropionic acid herbicides.
4-Propionamidophenol: Known for its use in various chemical syntheses.
Uniqueness
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride stands out due to the presence of both the hydroxyphenoxy and iodophenyl groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C15H16ClIN2O3 |
|---|---|
Peso molecular |
434.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C15H15IN2O3.ClH/c16-12-7-9(8-13(17)15(18)20)1-6-14(12)21-11-4-2-10(19)3-5-11;/h1-7,13,19H,8,17H2,(H2,18,20);1H/t13-;/m0./s1 |
Clave InChI |
KIYWQCLIVUIWET-ZOWNYOTGSA-N |
SMILES isomérico |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)N)N)I.Cl |
SMILES canónico |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)N)N)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


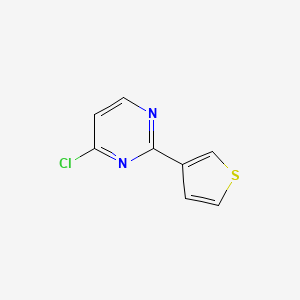
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
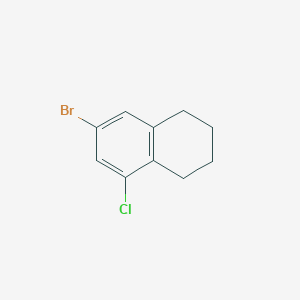
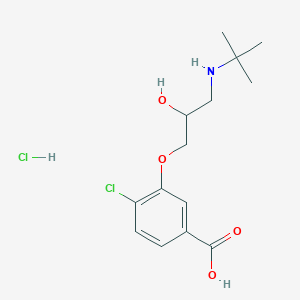
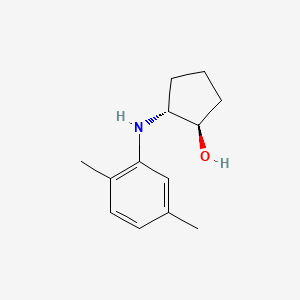
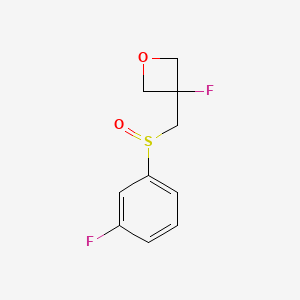
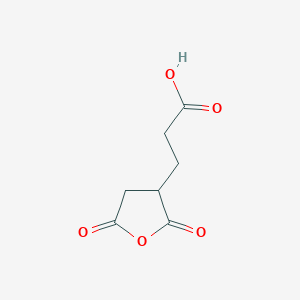
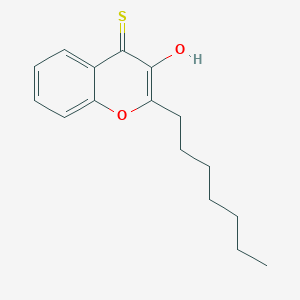

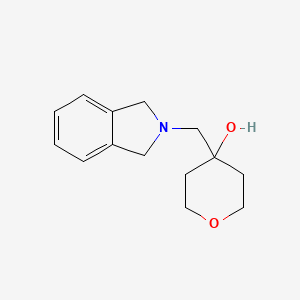
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
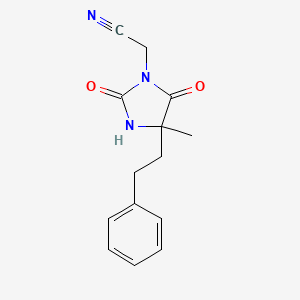
![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
